REACTION_CXSMILES
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[CH3:1][S:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N+:10]([O-])=O>C(O)(=O)C.C(O)C.[Fe]>[CH3:1][S:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH2:10]
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Name
|
|
Quantity
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53.5 g
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Type
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reactant
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Smiles
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CSCC1=C(C=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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210 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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600 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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60 g
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Type
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catalyst
|
Smiles
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[Fe]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux over a period of 45 minutes
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Duration
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45 min
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Type
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TEMPERATURE
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Details
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The mixture was then refluxed for 3 hours
|
Duration
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3 h
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Type
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FILTRATION
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Details
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The iron powder was filtered off
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Type
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ADDITION
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Details
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the filtrate was diluted with 800 ml of water
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Type
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EXTRACTION
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Details
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The aqueous mixture was extracted twice with 200 ml ethyl acetate and twice with 200 ml ether
|
Type
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WASH
|
Details
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The combined organic extracts were washed with water
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Type
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CUSTOM
|
Details
|
dried
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
to yield 48 g (75% pure) of orange oil
|
Name
|
|
Type
|
|
Smiles
|
CSCC1=C(N)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |